molecular formula C14H11ClFN3O2S2 B4367345 N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4367345
M. Wt: 371.8 g/mol
InChI Key: LLAFWYKZQLGSSB-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene sulfonamide group, and a 2-chloro-4-fluorobenzyl moiety

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2S2/c15-13-6-11(16)4-3-10(13)8-19-9-12(7-17-19)18-23(20,21)14-2-1-5-22-14/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAFWYKZQLGSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the substituted pyrazole with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:

    Medicinal chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials science: The unique structural features of this compound make it a candidate for the development of advanced materials, including organic semiconductors and conductive polymers.

    Chemical biology: Researchers use this compound to study the mechanisms of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential drug targets.

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:

    N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-benzenesulfonamide: This compound has a benzene ring instead of a thiophene ring, which may affect its chemical reactivity and biological activity.

    N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyridinesulfonamide: The presence of a pyridine ring can influence the compound’s electronic properties and its interactions with biological targets.

    N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-furansulfonamide: The furan ring provides different steric and electronic effects compared to the thiophene ring, potentially leading to variations in activity and selectivity.

The uniqueness of N2-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
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N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

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